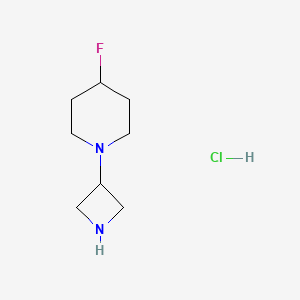

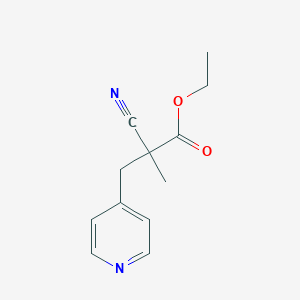

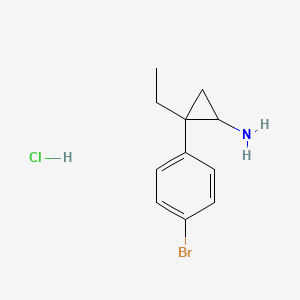

1-(Azetidin-3-yl)-4-fluoropiperidine hydrochloride

Descripción general

Descripción

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom . They are used as building blocks in medicinal chemistry due to their structural rigidity . The presence of a fluorine atom and a piperidine ring in the structure could potentially influence the compound’s reactivity and biological activity.

Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves the rearrangement reaction of dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates during saponification .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For instance, they can participate in Suzuki–Miyaura cross-coupling reactions with boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can be influenced by their structure. For example, the presence of a fluorine atom can affect the compound’s basicity .

Aplicaciones Científicas De Investigación

Antibacterial Applications

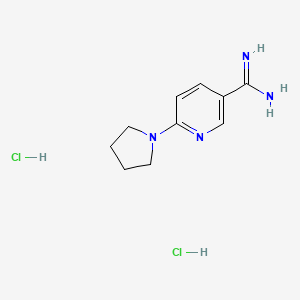

A study highlighted the synthesis of novel compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural modification of fluoroquinolones with azetidine groups, including derivatives of "1-(Azetidin-3-yl)-4-fluoropiperidine," demonstrated enhanced antibacterial efficacy, significantly outperforming known antibiotics like trovafloxacin against resistant strains such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).

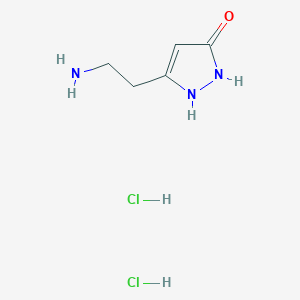

Antimicrobial and Antifungal Activities

Azetidine-based compounds have shown promising results as antimicrobial and antifungal agents. Research on bioactive fluorenes incorporating azetidinone analogs revealed significant activity against multidrug-resistant strains and certain cancer cell lines, indicating their potential as therapeutic agents (Hussein et al., 2020). Another study synthesized Schiff's base, azetidinones, and thiazolidinones, demonstrating excellent to good antibacterial activity, underscoring the versatility of azetidine derivatives in combating microbial infections (Mistry et al., 2016).

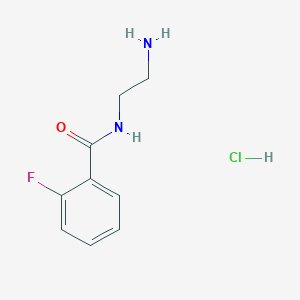

Antitubercular and Anticancer Activities

Azetidin-2-ones, featuring the core structure related to "1-(Azetidin-3-yl)-4-fluoropiperidine," have been explored for their antitubercular properties. Novel triazole-incorporated azetidin-2-one analogues were developed, showing good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain. This suggests that azetidine derivatives could play a significant role in the development of new antitubercular therapies (Thomas et al., 2014).

Organic Synthesis and Drug Development

Azetidine and its derivatives are critical in the synthesis of cyclic compounds such as piperidines, pyrrolidines, and pyrroles, which are fundamental structures in many drugs and bioactive molecules. The versatility of azetidine in reactions with electrophiles and nucleophiles, and its role in the synthesis of azetidin-2-ones (β-lactams), highlights its importance in the development of new pharmaceuticals (Singh et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-fluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2.ClH/c9-7-1-3-11(4-2-7)8-5-10-6-8;/h7-8,10H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMGMZSSEHOJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)

![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)

![2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride](/img/structure/B1378643.png)